molecular formula C6H3Br2F B108855 1,2-Dibromo-3-fluorobenzene CAS No. 811711-33-8

1,2-Dibromo-3-fluorobenzene

Cat. No.: B108855
CAS No.: 811711-33-8
M. Wt: 253.89 g/mol
InChI Key: DWNYXIICDFVJEX-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H3Br2F and its molecular weight is 253.89 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Dibromo-3-fluorobenzene and similar compounds are used in organometallic chemistry, particularly as solvents for conducting organometallic reactions and transition-metal-based catalysis. Their fluorine substituents modify the electron donation properties, making them weakly binding to metal centers. This property is advantageous for using them as non-coordinating solvents or as ligands that are easily displaced in reaction processes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopy and Molecular Structure Analysis

The structural and vibrational properties of fluorobenzene derivatives, including those similar to this compound, are studied using FTIR and FT-Raman spectroscopy. These studies aid in understanding the molecular structure and dynamics through the investigation of in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Crystal Structure Prediction

This compound and its derivatives have been the subject of studies in crystal structure prediction. Intermolecular potentials constructed from first principles are used to predict the crystal structures of these molecules, which is crucial for understanding their physical properties and potential applications (Misquitta, Welch, Stone, & Price, 2008).

Biodegradation Studies

Studies on the biodegradation of difluorobenzenes, which are structurally related to this compound, focus on their use as intermediates in industrial synthesis and their environmental impact. Understanding the microbial degradation pathways of these compounds is important for assessing their environmental persistence and potential risks (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

1,2-dibromo-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYXIICDFVJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001821
Record name 1,2-Dibromo-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811711-33-8
Record name 1,2-Dibromo-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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